molecular formula C32H39N5O12 B12726234 Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester CAS No. 135101-49-4

Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester

Cat. No.: B12726234
CAS No.: 135101-49-4
M. Wt: 685.7 g/mol
InChI Key: FNFKQVXZYYBDCV-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is a complex organic compound with a unique structure that combines benzoic acid derivatives and purine analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester typically involves the methoxylation of gallic acid using dimethyl sulfate. The reaction is carried out under controlled conditions, with the addition of sodium hydroxide solution to maintain the pH at around 8-9. The product is then neutralized, filtered, and washed to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, inks, and photographic developers.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: A simpler analog with similar methoxy groups on the aromatic ring.

    Gallic acid trimethyl ether: Another related compound with similar structural features.

    Trimethylgallic acid: Shares the trimethoxybenzoic acid core structure.

Uniqueness

Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is unique due to its combination of benzoic acid and purine analogs, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

135101-49-4

Molecular Formula

C32H39N5O12

Molecular Weight

685.7 g/mol

IUPAC Name

2-[2-(3,4,5-trimethoxybenzoyl)oxyethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C32H39N5O12/c1-34-24-27(35(2)32(41)36(3)28(24)38)33-31(34)37(10-12-48-29(39)18-14-20(42-4)25(46-8)21(15-18)43-5)11-13-49-30(40)19-16-22(44-6)26(47-9)23(17-19)45-7/h14-17H,10-13H2,1-9H3

InChI Key

FNFKQVXZYYBDCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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